molecular formula C23H25NO4S B11682489 Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(2-methylpropyl)thiophene-3-carboxylate

Cat. No.: B11682489
M. Wt: 411.5 g/mol
InChI Key: SWEZVDWNPRVZLZ-UHFFFAOYSA-N
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Description

ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a naphthalene ring, a thiophene ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the naphthalene derivative: Starting with a methoxynaphthalene, the compound undergoes nitration followed by reduction to form the corresponding amine.

    Amidation: The amine is then reacted with an appropriate acid chloride to form the amide linkage.

    Thiophene ring formation: The thiophene ring is introduced through a cyclization reaction involving a suitable diene and a sulfur source.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the naphthalene ring can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine under suitable conditions.

    Substitution: Electrophilic substitution reactions can occur on the naphthalene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated naphthalene or thiophene derivatives.

Scientific Research Applications

ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of organic semiconductors and conductive polymers.

    Biological Studies: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: shares structural similarities with other naphthalene and thiophene derivatives.

    ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(2-METHYLPROPYL)THIOPHENE-3-CARBOXYLATE: is unique due to the specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Uniqueness

  • The combination of a naphthalene ring with a thiophene ring and an ester group is relatively rare, providing unique electronic and steric properties.
  • This compound’s specific functional groups allow for targeted interactions in biological systems, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C23H25NO4S

Molecular Weight

411.5 g/mol

IUPAC Name

ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(2-methylpropyl)thiophene-3-carboxylate

InChI

InChI=1S/C23H25NO4S/c1-5-28-23(26)20-18(10-14(2)3)13-29-22(20)24-21(25)17-7-6-16-12-19(27-4)9-8-15(16)11-17/h6-9,11-14H,5,10H2,1-4H3,(H,24,25)

InChI Key

SWEZVDWNPRVZLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1CC(C)C)NC(=O)C2=CC3=C(C=C2)C=C(C=C3)OC

Origin of Product

United States

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